![molecular formula C7H6ClN3 B1359683 6-Chlor-3-methyl-3H-imidazo[4,5-b]pyridin CAS No. 108847-89-8](/img/structure/B1359683.png)

6-Chlor-3-methyl-3H-imidazo[4,5-b]pyridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

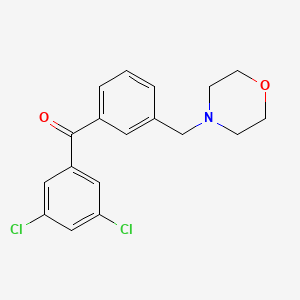

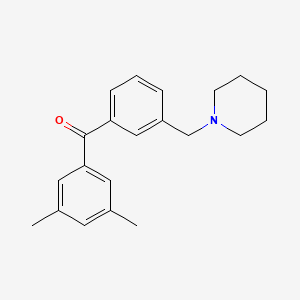

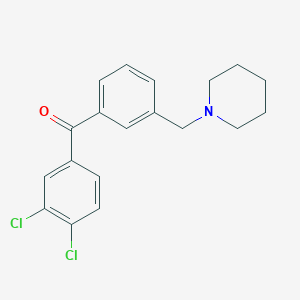

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocycle . It has an empirical formula of C7H6ClN3 and a molecular weight of 167.60 . It is a solid compound .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structure of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The SMILES string representation of the molecule is Cn1cnc2cc(Cl)cnc12 .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a solid compound . Its empirical formula is C7H6ClN3 and it has a molecular weight of 167.60 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Imidazo[4,5-b]pyridin-Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Die strukturelle Modifikation dieser Verbindungen, wie z. B. Alkylierung, kann zu neuen Derivaten mit potentiellen antimikrobiellen Eigenschaften führen .

Fungizide Verbindungen

Diese Derivate zeigen auch vielversprechende fungizide Aktivität. Die Synthese neuartiger Verbindungen innerhalb dieser Klasse wurde mit möglichen Anwendungen bei der Bekämpfung von Pilzinfektionen in Verbindung gebracht .

Entwicklung der Synthesemethodik

Die Verbindungsklasse wurde bei der Entwicklung neuer Synthesemethoden eingesetzt. Dazu gehören ungewöhnliche Methoden zur Synthese von Imidazopyridinen, die für verschiedene Forschungszwecke auf "6-Chlor-3-methyl-3H-imidazo[4,5-b]pyridin" angewendet werden könnten .

Medizinische Chemie

In der medizinischen Chemie werden Imidazo[4,5-b]pyridine wegen ihres pharmakologischen Potenzials untersucht. Sie wurden umfassend für ihre Synthese und ihre medizinischen Aspekte zusammengestellt, einschließlich Struktur-Wirkungsbeziehungen, die für "this compound" relevant sein könnten .

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit anaplastic lymphoma kinase (alk) .

Mode of Action

It’s known that similar compounds interact with their targets through key binding elements, favorable lipophilic interactions, and orienting the side chains into favored trajectories .

Biochemical Pathways

Related compounds have been shown to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Pharmacokinetics

A related compound was found to display high human liver microsomal stability .

Result of Action

Similar compounds have shown potent inhibitory effects on alk .

Action Environment

It’s known that the chemical environment can significantly impact the activity of similar compounds .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a scaffold for designing potent anaplastic lymphoma kinase (ALK) inhibitors . The interactions with ALK involve maintaining key binding elements and favorable lipophilic interactions, which are crucial for its biochemical activity. Additionally, this compound may interact with other kinases and proteins involved in cell signaling pathways, influencing various biochemical processes.

Cellular Effects

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of ALK, which plays a role in cell proliferation and survival . By inhibiting ALK, this compound can induce apoptosis in cancer cells, thereby affecting cell viability and growth. Furthermore, it may impact other signaling pathways and metabolic processes, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of ALK, inhibiting its kinase activity . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine may interact with other enzymes and proteins, modulating their activity and influencing cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine may change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to adverse effects on animal health. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity, bioavailability, and toxicity. Understanding the metabolic pathways of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine within tissues can also influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it interacts with target biomolecules and modulates cellular processes. The subcellular localization of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine can influence its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

6-chloro-3-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSPFTOQJSTCTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632694 |

Source

|

| Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108847-89-8 |

Source

|

| Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone](/img/structure/B1359621.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)